N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-chlorobenzamide
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Overview
Description
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-chlorobenzamide is a synthetic organic compound with the molecular formula C15H10BrCl4NO2. It is characterized by the presence of bromine, chlorine, and phenoxy groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-chlorobenzamide typically involves the reaction of 4-bromophenol with trichloroacetonitrile to form an intermediate, which is then reacted with 3-chlorobenzoyl chloride under specific conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
Scientific Research Applications
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-chlorobenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biochemical pathways and cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide: Similar structure but with additional nitro groups.
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide: Similar structure with a methyl group instead of a chlorine atom.
Uniqueness
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-chlorobenzamide is unique due to its specific combination of bromine, chlorine, and phenoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H10BrCl4NO2 |
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Molecular Weight |
458.0 g/mol |
IUPAC Name |
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-chlorobenzamide |
InChI |
InChI=1S/C15H10BrCl4NO2/c16-10-4-6-12(7-5-10)23-14(15(18,19)20)21-13(22)9-2-1-3-11(17)8-9/h1-8,14H,(H,21,22) |
InChI Key |
BFGYECYSXFPXHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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